molecular formula C21H20BrN5 B2484464 3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 866870-74-8

3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

Numéro de catalogue B2484464
Numéro CAS: 866870-74-8
Poids moléculaire: 422.33
Clé InChI: CUMCPPXWFWXIFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triazoloquinazoline derivatives, including compounds similar to "3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline," have garnered attention due to their diverse pharmacological activities. They are synthesized via a series of reactions involving cyclization, substitution, and condensation steps. These compounds are studied for their molecular structure, chemical reactions, physical and chemical properties using various analytical methods (Wu et al., 2021).

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions. The structural confirmation is often achieved using spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography methods, ensuring the correct molecular structure (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of triazoloquinazolines is confirmed by X-ray diffraction, consistent with the structure optimized by density functional theory (DFT) calculations. DFT studies, including the B3LYP/6-311G (2d, p) method, help in understanding the geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2021).

Chemical Reactions and Properties

Triazoloquinazoline derivatives exhibit various chemical reactions due to their complex structure, facilitating interactions with proteins and showing inhibitory activity against specific targets, which is often assessed through molecular docking studies (Wu et al., 2021).

Applications De Recherche Scientifique

Anticancer Activity

Research on compounds similar to 3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline has shown potential anticancer properties. A study by Ovádeková et al. (2005) demonstrated that quinazoline derivatives can act cytotoxically on tumor cell lines like HeLa, indicating potential as anticancer drugs. Similarly, Kovalenko et al. (2012) synthesized a combinatorial library of novel potential anticancer agents, including triazoloquinazolines, which showed significant activity against various cancer cell lines.

H1-Antihistaminic Activity

Several studies have investigated the H1-antihistaminic activity of triazoloquinazoline derivatives. Alagarsamy et al. (2005) synthesized novel derivatives that showed significant protection against histamine-induced bronchospasm in guinea pigs, with negligible sedation compared to standard antihistamines. This was echoed in studies by Alagarsamy et al. (2009) and Alagarsamy et al. (2008), demonstrating similar antihistaminic properties in related compounds.

Adenosine Receptor Antagonism

Burbiel et al. (2016) identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor antagonists, with potential in developing multitarget antagonists, including for cancer therapy.

Antibacterial Properties

Schabelnyk et al. (2020) investigated 2-Cycloalkyl-(hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines for their antibacterial activity. They found promising compounds that inhibited the growth of Staphylococcus aureus and Candida albicans.

Photophysical Properties

Kopotilova et al. (2023) synthesized 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties, exploring their photophysical properties in different solvents and solid states.

Molecular Docking and Structure-Activity Relationships

Wu et al. (2021) synthesized a derivative of triazoloquinazoline and conducted molecular docking, showing favorable interaction with SHP2 protein, suggesting potential for targeted therapy.

Propriétés

IUPAC Name

3-(3-bromophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5/c1-14-6-5-11-26(13-14)20-17-9-2-3-10-18(17)27-21(23-20)19(24-25-27)15-7-4-8-16(22)12-15/h2-4,7-10,12,14H,5-6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMCPPXWFWXIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.